

Addressing BAY-2413555 off-target effects in experimental design

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Compound of Interest

Compound Name: BAY-2413555

Cat. No.: B15619539

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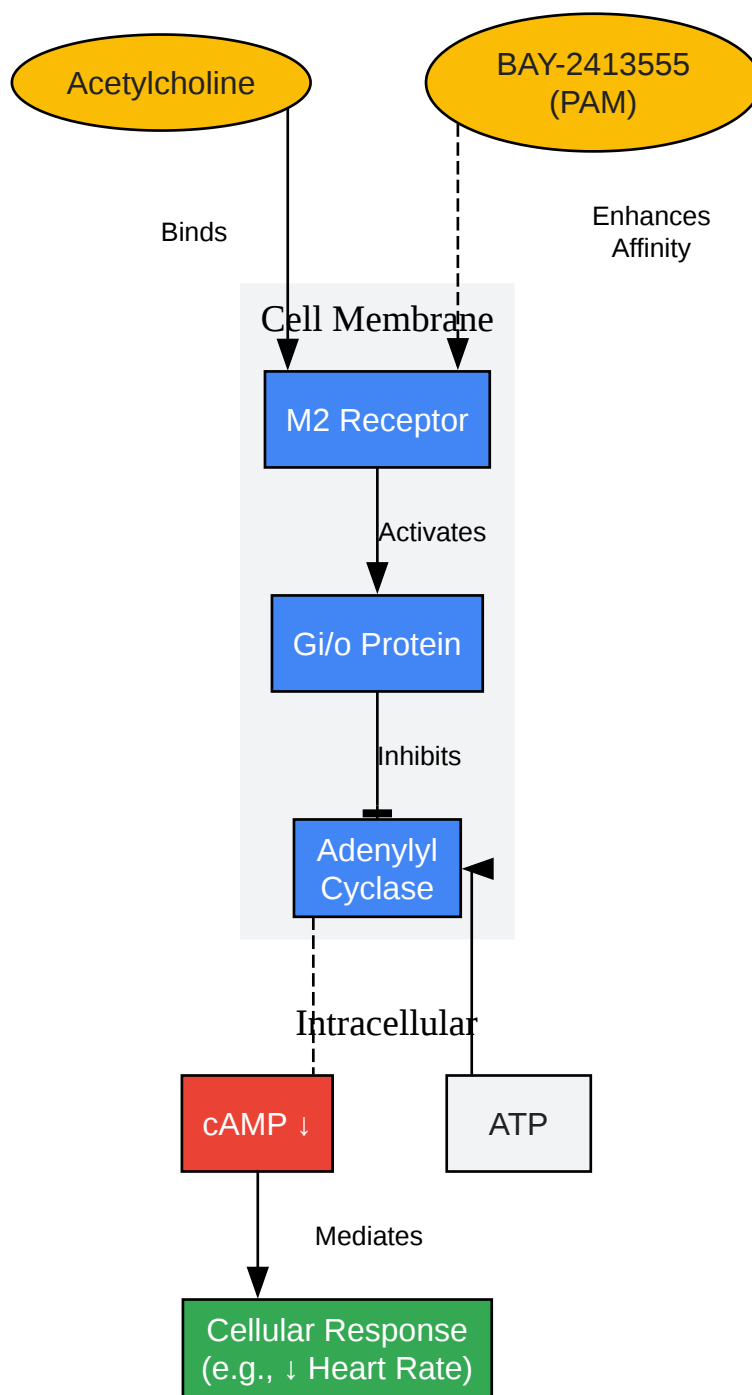
Technical Support Center: BAY-2413555 Experimental Design

This guide provides troubleshooting and experimental design considerations for researchers using **BAY-2413555**, a positive allosteric modulator of the muscarinic M2 receptor. The primary focus is to address the potential for off-target effects, particularly the vascular inflammation observed in preclinical toxicology studies, and to provide strategies for dissecting on-target versus off-target activities.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the established on-target mechanism of action for **BAY-2413555**?

A: **BAY-2413555** is a selective and reversible positive allosteric modulator (PAM) of the type 2 muscarinic acetylcholine (M2) receptor.^{[1][2]} It does not possess intrinsic agonistic or antagonistic activity.^{[3][4]} Instead, it enhances the affinity of the endogenous agonist, acetylcholine, for the M2 receptor. This potentiation of the natural signaling pathway leads to an enhanced parasympathetic response.^[1] The M2 receptor primarily couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).^[5]



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Caption: On-target signaling pathway of **BAY-2413555** as an M2 receptor PAM.

Q2: My experimental model shows signs of inflammation or cytotoxicity after treatment with **BAY-2413555**. Is this an expected off-target effect?

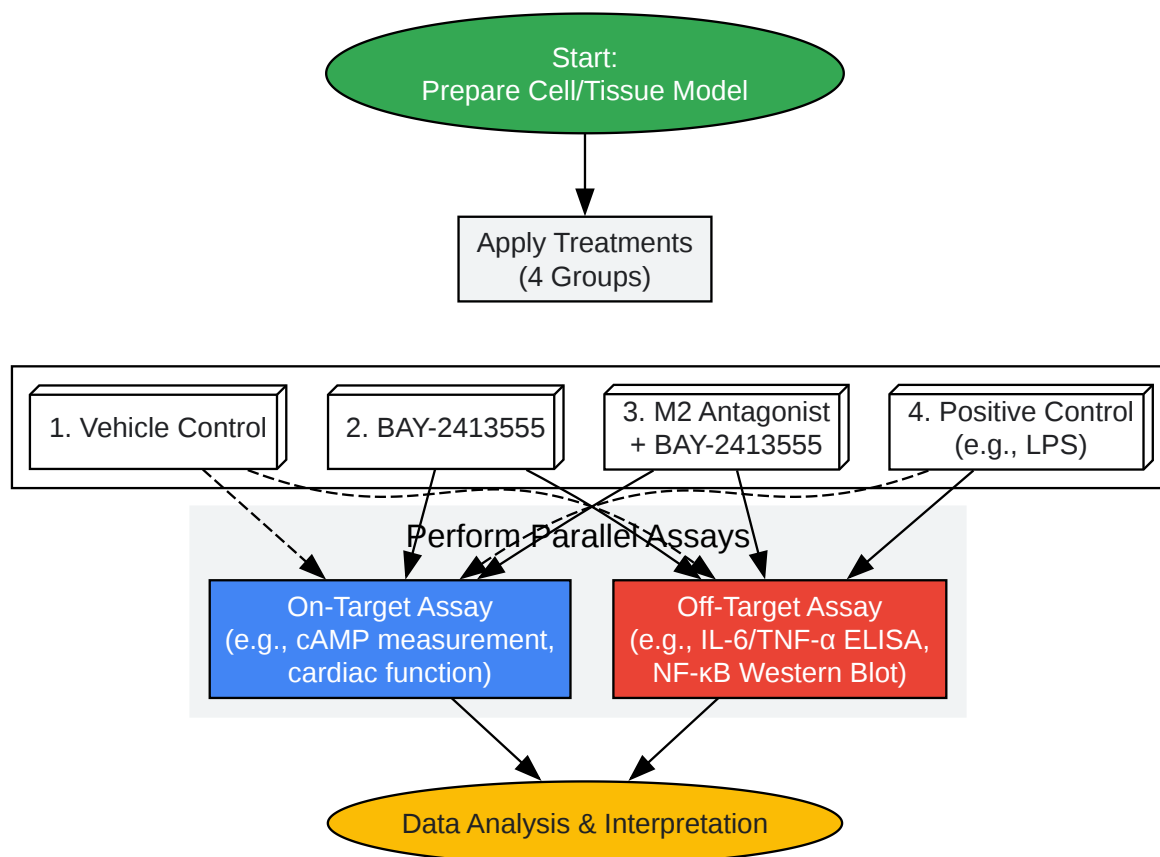
A: Yes, this is a critical observation that requires careful consideration. While human clinical trials were terminated early, they did not reveal significant inflammatory signals in the short term.[3][4] However, the termination was prompted by new and unexpected preclinical findings from a chronic toxicology study in monkeys, which demonstrated evidence of increased vascular inflammation.[1][2][3] Therefore, researchers using **BAY-2413555**, especially in long-term or chronic models, should proactively monitor for inflammatory responses as a potential off-target effect.

Q3: How can I design an experiment to differentiate on-target M2 receptor modulation from potential off-target inflammatory effects?

A: A multi-faceted approach with appropriate controls is essential. The goal is to isolate the effects of M2 receptor modulation. We recommend a workflow that simultaneously assesses on-target and potential off-target endpoints.

Key components of this experimental design include:

- Vehicle Control: To establish a baseline.
- **BAY-2413555** Treatment: The experimental condition.
- M2 Receptor Antagonist Control: Pre-treatment with an M2 antagonist (e.g., Methoctramine, AF-DX 116) before adding **BAY-2413555** can determine if the observed effects are M2-dependent. If the effect disappears, it is likely on-target.
- Inflammation Positive Control: A known inflammatory stimulus (e.g., Lipopolysaccharide, LPS) to validate the inflammatory assay.



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Caption: Experimental workflow to deconvolute on-target and off-target effects.

Q4: What quantitative data from human clinical trials should I consider for dose-ranging studies?

A: The REMOTE-HF Phase Ib study, although terminated early, provides useful data on dosing and target engagement in humans.[3] Doses of 1.25 mg and 5 mg were found to be generally safe and well-tolerated over a 4-week period.[1][2] A key indicator of on-target activity was the change in Heart Rate Recovery (HRR) at 60 seconds post-exercise, a measure of parasympathetic activity.[3]

Parameter	Placebo Group	BAY-2413555 Pooled Group (1.25 mg)	Citation
Dose Administered	Placebo	1.25 mg	[1][3]
Mean Change in HRR at 60s	-6.7 bpm	+7.3 bpm	[1][2][3]

This data suggests that a low-milligram dosage range is effective for target engagement.

Q5: Were there any other off-target or side effects noted in the human studies?

A: Yes, a few treatment-emergent adverse events (TEAEs) were considered potentially related to **BAY-2413555**, though all were mild in intensity.[2][3] These effects are consistent with generalized enhancement of parasympathetic (muscarinic) activity.

Treatment-Emergent Adverse Event	Intensity	Citation
Change of bowel habit	Mild	[2][3]
Salivary hypersecretion	Mild	[2][3]
Asthenia (weakness)	Mild	[2][3]

Key Experimental Protocols

Protocol 1: Western Blotting for Inflammatory Pathway Activation

This protocol provides a general framework for assessing the activation of key inflammatory proteins (e.g., phosphorylated NF- κ B p65) following treatment.

- 1. Cell Lysis:
 - After treatment, wash cells with ice-cold PBS.[6]
 - Add ice-cold RIPA buffer with protease and phosphatase inhibitors.[6]

- Scrape cells and incubate on ice for 30 minutes with agitation.[\[6\]](#)
- Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant.[\[6\]](#)
- Determine protein concentration using a standard protein assay.[\[6\]](#)
- 2. SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[\[6\]](#)
 - Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[\[7\]](#)
 - Transfer proteins to a PVDF or nitrocellulose membrane using a tank or semi-dry transfer system.
- 3. Immunodetection:
 - Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).[\[6\]](#)[\[7\]](#)
 - Incubate with a validated primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C with gentle agitation.[\[7\]](#)
 - Wash the membrane three times for 5 minutes each with TBST.[\[7\]](#)
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[6\]](#)
 - Wash three times for 5 minutes each with TBST.[\[7\]](#)
 - Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[\[7\]](#)

Protocol 2: Immunoprecipitation (IP) for M2 Receptor Interaction Studies

This protocol can be used to enrich the M2 receptor and identify potential interacting partners that may change upon treatment with **BAY-2413555**.

- 1. Lysate Preparation:

- Prepare cell lysates under non-denaturing conditions using an IP-specific lysis buffer (e.g., containing 1% Triton X-100 or NP-40).[8]
- Pre-clear the lysate by incubating with Protein A/G magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.[9][10]
- 2. Immunocomplex Formation:
 - Add the primary antibody (e.g., anti-M2 receptor antibody) to the pre-cleared lysate.[9]
 - Incubate with rotation for 2 hours to overnight at 4°C.[8][9]
- 3. Protein Capture and Washes:
 - Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplex.[9]
 - Pellet the beads using a magnetic rack and discard the supernatant.[9]
 - Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[8][9]
- 4. Elution and Analysis:
 - Elute the protein complexes from the beads by resuspending in 1X SDS sample buffer and boiling for 5-10 minutes.[9]
 - Pellet the beads and collect the supernatant, which contains the enriched proteins for analysis by Western blotting.[9]

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol uses common reagents to assess cell health, which is crucial for determining if observed effects are due to specific signaling or general cytotoxicity.

- 1. Cell Plating and Treatment:
 - Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

- Treat cells with various concentrations of **BAY-2413555** and appropriate controls for the desired time period.
- 2. MTT Assay for Metabolic Activity (Viability):
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11] Metabolically active cells will cleave the MTT salt into a colored formazan product.[11]
 - Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[11]
 - Read the absorbance at a wavelength of ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
- 3. Ethidium Homodimer-1 (EthD-1) Assay for Membrane Integrity (Cytotoxicity):
 - EthD-1 is a fluorescent dye that can only enter cells with compromised membranes (dead cells).[11]
 - Add EthD-1 to the cell culture media according to the manufacturer's protocol.
 - Incubate as recommended.
 - Measure the red fluorescence (excitation/emission ~528/617 nm). An increase in fluorescence indicates a loss of membrane integrity and cell death.[11]

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